molecular formula C16H21ClN2O2 B7503841 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide

1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide

Cat. No.: B7503841
M. Wt: 308.80 g/mol
InChI Key: JJBHGSUPSHBGEK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 3-chlorobenzoyl group attached to the piperidine ring, along with a propyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MCPBA in an organic solvent like dichloromethane at low temperatures.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)-N-propylpiperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(3-chlorobenzoyl)-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-2-8-18-15(20)12-6-9-19(10-7-12)16(21)13-4-3-5-14(17)11-13/h3-5,11-12H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBHGSUPSHBGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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